molecular formula C11H13BrO B2492208 2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 110124-11-3

2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene

Cat. No.: B2492208
CAS No.: 110124-11-3
M. Wt: 241.128
InChI Key: AOZJFZHICRGAOX-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C11H13BrO. It is a brominated aromatic ether, characterized by the presence of a bromine atom, a methyl group, and an allyl ether group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene typically involves the bromination of 4-methylphenol followed by etherification with 2-methylprop-2-en-1-ol. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The etherification step can be catalyzed by a base such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of 4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene derivatives.

    Oxidation: Formation of 2-bromo-4-methylbenzoic acid.

    Reduction: Formation of 4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene.

Scientific Research Applications

2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the allyl ether group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-[(2-methyl-2-propen-1-yl)oxy]benzene
  • 2-Bromo-4-methylphenol
  • 4-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene

Uniqueness

2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to the presence of both a bromine atom and an allyl ether group on the same benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biological Activity

2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene, also known as 1-bromo-4-(2-methylprop-2-enoxy)benzene, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₀H₁₁BrO
Molecular Weight 227.1 g/mol
IUPAC Name 1-bromo-4-(2-methylprop-2-enoxy)benzene
PubChem CID 235995
Appearance Liquid
Boiling Point 270.5°C
Flash Point 116.9°C
Density 1.304 g/cm³

The biological activity of this compound can be attributed to its structural properties, which allow it to interact with various biological targets. The compound features a bromine atom and an ether functional group that may influence its reactivity and interaction with cellular components.

Potential Mechanisms:

  • Antitumor Activity : Similar compounds have been studied for their ability to inhibit tumor growth by affecting signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Properties : Some derivatives exhibit the ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

Case Studies and Experimental Evidence

Recent studies have explored the biological implications of compounds similar to this compound:

  • Antitumor Effects : A study demonstrated that related compounds could inhibit cell viability in malignant pleural mesothelioma (MPM) models, suggesting potential applications in cancer therapy .
    • Methodology : The study utilized cell viability assays and Western blot analysis to assess the effects on cell proliferation and signaling pathways.
    • Results : The combination of trametinib (a MEK inhibitor) and 4-methylumbelliferone (an HA synthesis inhibitor) showed enhanced antitumor activity compared to either agent alone.
  • Inflammatory Response Modulation : Another research highlighted how similar phenolic compounds could block pro-inflammatory cell activation events, indicating a potential role in managing inflammatory diseases .
  • Oxidative Stress Response : Research has indicated that phenolic compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells .

Summary of Biological Activities

Activity TypeEvidence/Study Reference
Antitumor Activity Inhibition of MPM cell viability
Anti-inflammatory Modulation of cytokine release
Oxidative Stress Induction Apoptosis in cancer cells

Properties

IUPAC Name

2-bromo-4-methyl-1-(2-methylprop-2-enoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZJFZHICRGAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-p-cresol (10 ml, 82.7 mmol) in N,N-dimethylformamide (200 ml) were added potassium carbonate (17.2 g, 124 mmol) and methallyl chloride (9.8 ml, 99.2 mmol), and the mixture was stirred at 100° C. overnight. The mixture was diluted with ethyl acetate, and washed with water and saturated brine. The mixture was dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1) to give 2-bromo-4-methyl-1-[(2-methyl-2-propenyl)oxy]benzene (19.67 g, 99%) as a colorless transparent oil.
Quantity
10 mL
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reactant
Reaction Step One
Quantity
17.2 g
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reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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